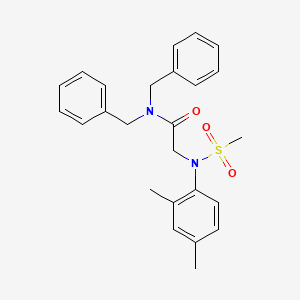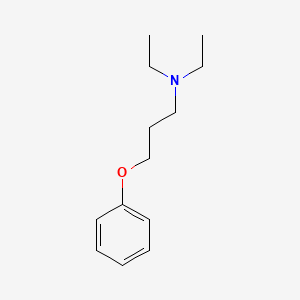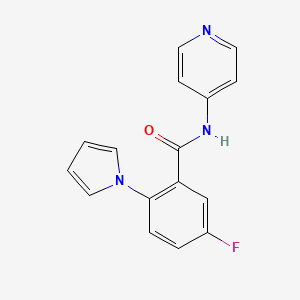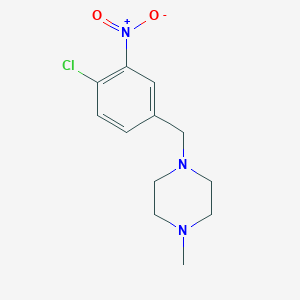
N~1~,N~1~-dibenzyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dibenzyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DDMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DDMG is a member of the class of compounds known as glycine amides, which have been studied for their ability to modulate biological processes.
Mechanism of Action
DDMG is believed to act as a competitive inhibitor of glycine amide hydrolase (GAH), an enzyme that is responsible for the breakdown of glycine amides in the body. By inhibiting GAH, DDMG can increase the levels of glycine amides in the body, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects:
DDMG has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that DDMG can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that DDMG can improve cognitive function in animal models of Alzheimer's disease and reduce pain in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using DDMG in lab experiments is that it is a highly specific tool compound that can be used to selectively modulate the activity of GAH. However, one limitation of using DDMG is that it has relatively low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several potential future directions for research on DDMG. One area of interest is the development of more potent and selective inhibitors of GAH that can be used for therapeutic purposes. Another area of interest is the study of the role of glycine amides in the immune system and their potential use as immunomodulatory agents. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of DDMG in vivo.
Synthesis Methods
DDMG can be synthesized through a multi-step process that involves the reaction of benzylamine with 2,4-dimethylbenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is subsequently reacted with methylsulfonyl chloride and glycine to yield DDMG.
Scientific Research Applications
DDMG has been studied for its potential applications in a variety of biomedical research areas. One of the primary uses of DDMG is as a tool compound for studying the role of glycine amides in biological processes. Glycine amides have been shown to be involved in a variety of physiological processes, including neurotransmission, inflammation, and cancer progression.
properties
IUPAC Name |
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-20-14-15-24(21(2)16-20)27(31(3,29)30)19-25(28)26(17-22-10-6-4-7-11-22)18-23-12-8-5-9-13-23/h4-16H,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMKSJUYWTXHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6138895.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6138916.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)

![(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6138950.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)
![2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6138980.png)